

# Dasiglucagon Demonstrates Favorable Safety Profile in Placebo-Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



Copenhagen, Denmark - An analysis of placebo-controlled clinical trial data confirms the favorable safety and tolerability profile of **dasiglucagon**, a next-generation glucagon analog, for the treatment of severe hypoglycemia in patients with diabetes. The most frequently reported adverse events in **dasiglucagon**-treated patients were gastrointestinal in nature and generally mild to moderate in severity.

**Dasiglucagon**, developed by Zealand Pharma, is a stable, aqueous formulation of a glucagon analog designed for rapid, ready-to-use administration in cases of severe hypoglycemia. Clinical trials have consistently demonstrated its efficacy in rapidly increasing blood glucose levels.[1] This guide provides a comprehensive comparison of the safety profile of **dasiglucagon** versus placebo, supported by data from pivotal clinical studies.

### **Quantitative Analysis of Adverse Events**

The safety of **dasiglucagon** has been evaluated in a series of randomized, double-blind, placebo-controlled clinical trials involving both adult and pediatric patients with type 1 diabetes. The following tables summarize the incidence of adverse reactions that occurred more frequently in the **dasiglucagon** group compared to the placebo group.

Table 1: Adverse Reactions in Adult Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in two placebo-controlled trials.[2]



| Adverse Reaction    | Dasiglucagon (N=116) | Placebo (N=53) |
|---------------------|----------------------|----------------|
| Nausea              | 57%                  | 4%             |
| Vomiting            | 25%                  | 2%             |
| Headache            | 11%                  | 4%             |
| Diarrhea            | 5%                   | 0%             |
| Injection site pain | 2%                   | 0%             |

Table 2: Adverse Reactions in Pediatric Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in a placebo-controlled trial.[2]

| Adverse Reaction    | Dasiglucagon (N=20) | Placebo (N=11) |
|---------------------|---------------------|----------------|
| Nausea              | 65%                 | 0%             |
| Vomiting            | 50%                 | 0%             |
| Headache            | 10%                 | 0%             |
| Injection site pain | 5%                  | 0%             |

Other less common adverse reactions reported in patients treated with **dasiglucagon** included hypertension, hypotension, bradycardia, presyncope, palpitations, and orthostatic intolerance. [2][3]

### **Experimental Protocols**

The safety and efficacy of **dasiglucagon** were primarily established in randomized, double-blind, placebo-controlled trials. A key trial design involved adult and pediatric patients with type 1 diabetes undergoing a controlled insulin-induced hypoglycemic challenge.[1][4]

**Key Methodological Components:** 

Participants: The trials enrolled adult and pediatric (ages 6 to 17 years) patients with a
diagnosis of type 1 diabetes.[1][4] Key exclusion criteria included a history of
pheochromocytoma or insulinoma.[4]



- Study Design: Participants were randomized to receive a single subcutaneous injection of either **dasiglucagon** (0.6 mg), placebo, or, in some studies, reconstituted glucagon as a comparator.[1][4] The studies were double-blinded, meaning neither the participants nor the investigators knew which treatment was being administered.[1][4]
- Induction of Hypoglycemia: Hypoglycemia was induced via a controlled intravenous insulin infusion.[1][4]
- Primary Endpoint: The primary efficacy endpoint was the time to plasma glucose recovery, defined as an increase in blood glucose of ≥20 mg/dL from the time of injection without the need for rescue intravenous glucose.[1][4]
- Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, and electrocardiograms (ECGs) at predefined intervals post-dose.[5]

# Mechanism of Action: Dasiglucagon Signaling Pathway

**Dasiglucagon** is a glucagon receptor agonist. It mimics the action of endogenous glucagon by binding to glucagon receptors, which are predominantly found on hepatocytes (liver cells). This binding initiates a signaling cascade that results in the rapid release of glucose into the bloodstream.



Click to download full resolution via product page



Caption: **Dasiglucagon** signaling pathway in a hepatocyte.

## **Experimental Workflow for Safety Assessment**

The following diagram illustrates the typical workflow for assessing the safety of **dasiglucagon** in a placebo-controlled clinical trial.





Click to download full resolution via product page

Caption: Workflow for assessing dasiglucagon safety.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dasiglucagon-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novo-pi.com [novo-pi.com]
- 3. Zegalogue (Zealand Pharma US, Inc): FDA Package Insert [medlibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Dasiglucagon—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dasiglucagon Demonstrates Favorable Safety Profile in Placebo-Controlled Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824241#validation-of-dasiglucagon-s-safety-profile-against-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com